molecular formula C18H39N B047920 Trihexylamine CAS No. 102-86-3

Trihexylamine

Cat. No. B047920
CAS RN: 102-86-3
M. Wt: 269.5 g/mol
InChI Key: DIAIBWNEUYXDNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of trihexylamine and related compounds often involves complex chemical reactions that highlight the intricate nature of organic synthesis. For example, the synthesis of ethylene-bridged bis(hydroxylamino-1,3,5-triazine) compounds showcases the creative approaches to constructing molecules with specific properties. These compounds demonstrate rotation restrictions around the C(Ar)-N bonds due to their distinctive electronic structure, which is crucial for their function as tetradentate ligands in complex chemical structures (Hermon & Tshuva, 2008).

Molecular Structure Analysis

The molecular structure of trihexylamine and similar compounds plays a pivotal role in determining their chemical behavior and properties. For instance, the study of triazine-based molecular glasses reveals how hydrogen bonding and minor structural modifications can significantly impact the glass transition temperatures of these compounds. This ability to form supramolecular aggregates that pack poorly is a fascinating aspect of their molecular structure (Plante et al., 2009).

Chemical Reactions and Properties

Trihexylamine undergoes various chemical reactions that underline its versatile nature. The hydrodenitrogenation (HDN) of n-hexylamine, dihexylamine, and trihexylamine, for example, has been studied to understand the mechanism of nitrogen removal from these compounds. This research provides insights into the chemical reactions trihexylamine is involved in and its potential applications in industrial processes (Zhao, Kukula, & Prins, 2004).

Physical Properties Analysis

The physical properties of trihexylamine, such as its glass transition temperatures and rheological behavior, are crucial for its applications in materials science. Studies on bis(mexylamino)triazines, for instance, highlight the relationship between molecular structure, hydrogen bonding, and physical properties like viscosity and glass transition temperatures. These findings are essential for developing new materials with tailored properties (Plante et al., 2009).

Chemical Properties Analysis

Understanding the chemical properties of trihexylamine is key to exploring its potential uses. The synthesis and characterization of various compounds related to trihexylamine shed light on its chemical behavior and the potential for creating complex molecules with specific functions. For example, the synthesis of tris(catecholamide) complexes of vanadium using triaminotriethylamine as the molecular skeleton demonstrates the intricate chemistry involved in utilizing trihexylamine and its derivatives (Bulls et al., 1990).

Scientific Research Applications

1. Extraction of Acids and Bases from Aqueous Phase

  • Summary of Application: Trihexylamine is used in the extraction of acids and bases from an aqueous phase to a pseudoprotic ionic liquid phase. This involves an equimolar mixture of trihexylamine and octanoic acid .
  • Methods of Application: The extraction process involves the use of a pseudoprotic ionic liquid phase consisting of an equimolar mixture of trihexylamine and octanoic acid. The extraction of a wide range of acids and bases is observed .
  • Results or Outcomes: The results confirmed the observation of the Hofmeister effect in these systems, where the extent of the extraction of copper salts was significantly influenced by the interactions between extracted inorganic anions and the organic phase .

2. Isolation and Purification of Succinic Acid

  • Summary of Application: Trihexylamine is used as an extractant during the isolation and purification of succinic acid from an Escherichia coli fermentation broth in the pharmaceutical industry .
  • Methods of Application: The isolation and purification process involves the use of trihexylamine as an extractant. It is used during the isolation and purification of succinic acid from an Escherichia coli fermentation broth .
  • Results or Outcomes: The specific results or outcomes of this application are not provided in the source .

3. Reagent in Organic Synthesis

  • Summary of Application: Trihexylamine is used as a reagent in organic synthesis .
  • Methods of Application: The specific methods of application in organic synthesis are not provided in the source .
  • Results or Outcomes: The specific results or outcomes of this application are not provided in the source .

4. Production of Dyes and Pesticides

  • Summary of Application: Trihexylamine is used in the production of dyes and pesticides .
  • Methods of Application: The specific methods of application in the production of dyes and pesticides are not provided in the source .
  • Results or Outcomes: The specific results or outcomes of this application are not provided in the source .

Safety And Hazards

Trihexylamine is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation and is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

N,N-dihexylhexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H39N/c1-4-7-10-13-16-19(17-14-11-8-5-2)18-15-12-9-6-3/h4-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIAIBWNEUYXDNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN(CCCCCC)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059263, DTXSID301022397
Record name N,N-Dihexyl-1-hexanamine
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Record name Amines, tri-C6-12-alkyl
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Molecular Weight

269.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Liquid; [Alfa Aesar MSDS]
Record name 1-Hexanamine, N,N-dihexyl-
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Record name Tri-n-hexylamine
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Product Name

Trihexylamine

CAS RN

102-86-3, 68038-01-7
Record name Trihexylamine
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Record name Trihexylamine
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Record name Amines, tri-C6-12-alkyl
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Record name Trihexylamine
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Record name 1-Hexanamine, N,N-dihexyl-
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Record name N,N-Dihexyl-1-hexanamine
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Record name Trihexylamine
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Record name TRIHEXYLAMINE
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Synthesis routes and methods I

Procedure details

Example 2 was carried out in laboratory plant 2. By means of metering pumps, 2280 g/h of methyl formate as stream (1a) and 950 g/h of water as stream (1c) were metered into the stirred vessel A1. Stream (1c) was taken off from the mixing vessel X and was composed of fresh water via stream (1b) and recycle water from the distillation apparatus B2 via stream (3c). Stream (1b) was selected so that the sum of stream (1b) and stream (3c) gave the desired stream (1c). The stirred vessel A1 was operated at 110° C. and 1.3 MPa abs. The output was introduced into tube reactor A2 which was operated at 108° C. and 1.3 MPa abs. The output from tube reactor A2 was introduced into tube reactor A3.1603 g/h of tri-n-hexylamine were fed via stream (8a) into the latter. The output from tube reactor A3 was introduced into tube reactor A4. A further 1603 g/h of tri-n-hexylamine were fed via stream (8b) into the latter. Streams (8a) and (8b) were taken off from the vessel Y which served to distribute tri-n-hexylamine recirculated via stream (8) over the two tube reactors A3 and A4. Tube reactor A3 was operated at 105° C. and 1.3 MPa abs, and tube reactor A4 was operated at 106° C. and 1.3 MPa abs. A product mixture comprising 49.8% by weight of tri-n-hexylamine, 16.9% by weight of formic acid, 12.3% by weight of methanol, 7.9% by weight of water and 11.5% by weight of methyl formate was obtained as stream (2).
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Synthesis routes and methods II

Procedure details

Example 1 was carried out in laboratory plant 1. By means of metering pumps, 1760 g/h of methyl formate as stream (1a) and 849 g/h of water as stream (1c) were metered into the stirred vessel A1. Stream (1c) was taken off from the mixing vessel X and was composed of fresh water via stream (1b) and recycle water from the distillation apparatus B2 via stream (3c). Stream (1b) was selected so that the sum of stream (1b) and stream (3c) gave the desired stream (1c). The stirred vessel A1 was operated at 110° C. and 1.3 MPa abs. The output was introduced into tube reactor A2 which was likewise operated at 110° C. and 1.3 MPa abs. The output from tube reactor A2 was introduced into tube reactor A3. 1964 g/h of tri-n-hexylamine were fed via stream (8a) into the latter. The output from tube reactor A3 was introduced into tube reactor A4. A further 1661 g/h of tri-n-hexylamine were fed via stream (8b) into the latter. Streams (8a) and (8b) were taken off from the vessel Y which served to distribute tri-n-hexylamine recirculated via stream (8) over the two tube reactors A3 and A4. Tube reactor A3 was operated at 115° C. and 1.3 MPa abs, and tube reactor A4 was operated at 110° C. and 1.3 MPa abs. A product mixture comprising 58.4% by weight of tri-n-hexylamine, 16.4% by weight of formic acid, 12.3% by weight of methanol, 7.8% by weight of water and 6.9% by weight of methyl formate was obtained as stream (2).
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Synthesis routes and methods III

Procedure details

Example 1 was carried out in laboratory plant 1. 1760 g/h of methyl formate via stream (1a) and 849 g/h of water via stream (1c) were metered by means of metering pumps into the stirred vessel A1. Stream (1c) was taken from the mixing vessel X and was composed of fresh water via stream (1b) and recycled water from the distillation apparatus B2 via stream (3c). Stream (1b) was selected so that the sum of stream (1b) and stream (3c) gave the desired stream (1c). The stirred vessel A1 was operated at 110° C. and 1.3 MPa abs. The output was introduced into tube reactor A2 which was likewise operated at 110° C. and 1.3 MPa abs. The output from tube reactor A2 was introduced into tube reactor A3. 1964 g/h of tri-n-hexylamine were fed via stream (8a) into this tube reactor A3. The output from tube reactor A3 was introduced into tube reactor A4. A further 1661 g/h of tri-n-hexylamine were fed via stream (8b) into this tube reactor A4. The streams (8a) and (8b) were taken from the vessel Y which served to distribute the tri-n-hexylamine recirculated via stream (8) to the two tube reactors A3 and A4. Tube reactor A3 was operated at 115° C. and 1.3 MPa abs, and tube reactor A4 was operated at 110° C. and 1.3 MPa abs. A product mixture comprising 58.4% by weight of tri-n-hexylamine, 16.4% by weight of formic acid, 12.3% by weight of methanol, 7.8% by weight of water and 6.9% by weight of methyl formate was obtained as stream (2).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
867
Citations
KS Hwang, YS Son, SW Park, DW Park… - Journal of Industrial and …, 2009 - Elsevier
An ionic liquid (THA-CP-MS41), trihexylamine-immobilized on chloropropyl-functionalized MCM41, was synthesized by a grafting technique through a co-condensation method and …
Number of citations: 17 www.sciencedirect.com
L Kiss - Journal of the Iranian Chemical Society, 2020 - Springer
… Trihexylamine is the only liquid of the selected ones which is not miscible with acetonitrile. The solution became saturated with trihexylamine … to oxidation similarly to trihexylamine. Both …
Number of citations: 6 link.springer.com
I Cibulka, JC Fontaine, K Sosnkowska-Kehiaian… - Binary Liquid Systems of …, 2012 - Springer
Heat of Mixing and Solution of Tripentylamine C15H33N C18H39N Trihexylamine (HMSD1111, LB3727JH) … Heat of Mixing and Solution of Tripentylamine C15H33N C18H39N …
Number of citations: 2 link.springer.com
I Cibulka, JC Fontaine, K Sosnkowska-Kehiaian… - Binary Liquid Systems of …, 2012 - Springer
Heat of Mixing and Solution of Tripropylamine C9H21N C18H39N Trihexylamine (HMSD1111, LB3734JH) … Heat of Mixing and Solution of Tripropylamine C9H21N C18H39N …
Number of citations: 2 link.springer.com
I Cibulka, JC Fontaine, K Sosnkowska-Kehiaian… - Binary Liquid Systems of …, 2012 - Springer
Heat of Mixing and Solution of Tributylamine C12H27N C18H39N Trihexylamine (HMSD1111, LB3740JH) … Heat of Mixing and Solution of Tributylamine C12H27N C18H39N …
Number of citations: 2 link.springer.com
I Cibulka, JC Fontaine, K Sosnkowska-Kehiaian… - Binary Liquid Systems of …, 2011 - Springer
Heat of Mixing and Solution of Triethylamine C6H15N + C18H39N Trihexylamine (HMSD1111, LB3749_H) … Heat of Mixing and Solution of Triethylamine C6H15N + C18H39N Trihexylamine …
Number of citations: 2 link.springer.com
R Siddiqui, Z Makhlouf, N Akbar, M Khamis… - Molecular and …, 2022 - Elsevier
… acid-trioctylphosphine (DES 4) and malonic acid-trihexylamine (DES 5). The experiments were … Conversely, the chemical components of these solvents: salicylic acid, trihexylamine, and …
Number of citations: 8 www.sciencedirect.com
T Keller, A Miki, P Regenscheit, R Dirnhofer… - Forensic science …, 1998 - Elsevier
… In our approach trihexylamine (THA) was used as internal standard (IS). Prior to the measurements the specimens were thoroughly washed with 0.1% sodium dodecyl sulfate (SDS) …
Number of citations: 91 www.sciencedirect.com
I Cibulka, JC Fontaine, K Sosnkowska-Kehiaian… - Binary Liquid Systems of …, 2012 - Springer
Heat of Mixing and Solution of Tris(30methylbutyl)amine C15H33N C18H39N Trihexylamine (HMSD1111, LB3750JH) … Heat of Mixing and Solution of Tris(30methylbutyl)amine …
Number of citations: 2 link.springer.com
A Flieger, S Przeszlakowski, E Soczewinski - 1970 - osti.gov
… nitrate, diluent; ACETIC ACID, BUTYL ESTER/effects on chromatographic separation of bismuth, mercury, thorium, and uranium from nitrate solutions using trihexylamine nitrate, diluent; …
Number of citations: 0 www.osti.gov

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